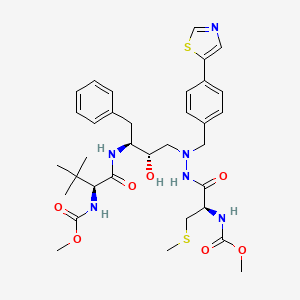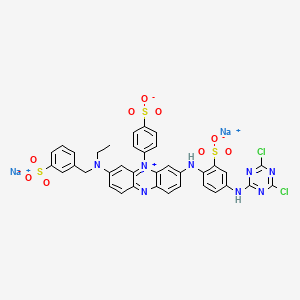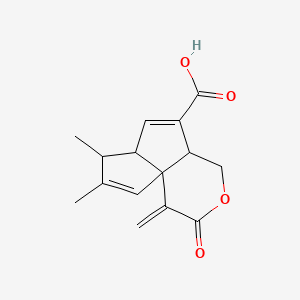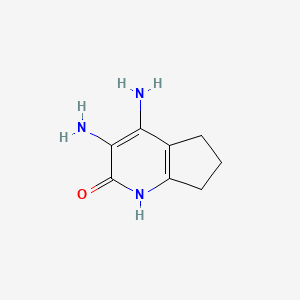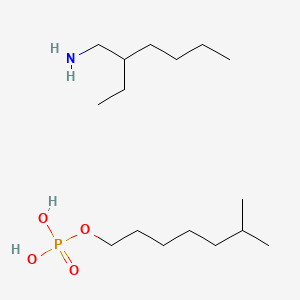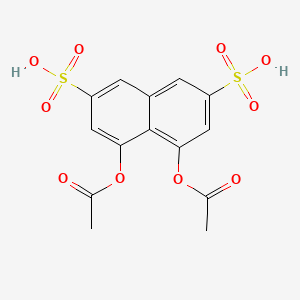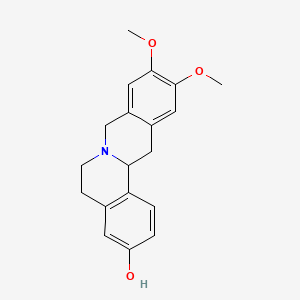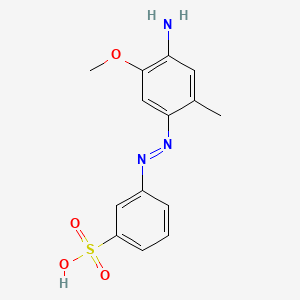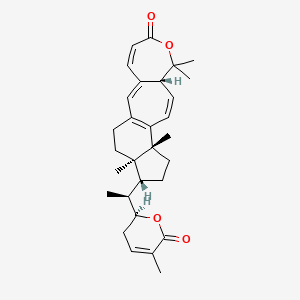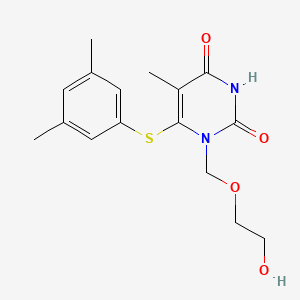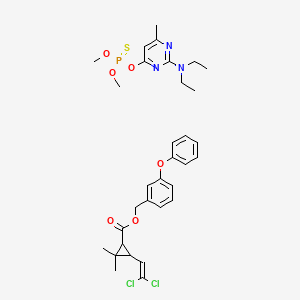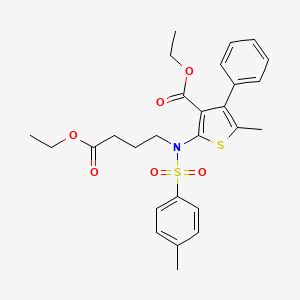
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- is an aromatic sulfonic acid derivative. It is characterized by the presence of a benzenesulfonic acid group attached to an azo compound, which includes a 4-amino-5-methoxy-2-methylphenyl group. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- typically involves the diazotization of 4-amino-5-methoxy-2-methylaniline followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments, such as hydrochloric acid, to facilitate the diazotization process. The azo coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to introduce various substituents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar in structure but lacks the azo group.
p-Toluenesulfonic acid: Contains a methyl group instead of the azo and methoxy groups.
Sulfanilic acid: Another sulfonic acid derivative with an amino group but without the azo linkage.
Uniqueness
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- is unique due to its combination of sulfonic acid and azo functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it particularly valuable in applications requiring specific interactions with biological molecules or in synthetic chemistry for the production of complex organic compounds.
Properties
CAS No. |
65036-63-7 |
|---|---|
Molecular Formula |
C14H15N3O4S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |
InChI Key |
ALHSIVDCLWYDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


